molecular formula C8H7FO4 B13519396 5-Fluoro-2-hydroxymandelic acid

5-Fluoro-2-hydroxymandelic acid

Cat. No.: B13519396
M. Wt: 186.14 g/mol
InChI Key: UWZFOLJDVYGDSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxymandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes esterification, fluorination, and hydrolysis steps. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Fluoro-2-hydroxymandelic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxymandelic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoromandelic acid
  • 2-Fluoromandelic acid
  • 3-Fluoromandelic acid

Comparison and Uniqueness

5-Fluoro-2-hydroxymandelic acid is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and biological properties compared to other fluorinated mandelic acid derivatives. This positional specificity can lead to differences in reactivity, stability, and bioavailability, making it a distinct compound for various applications .

Properties

Molecular Formula

C8H7FO4

Molecular Weight

186.14 g/mol

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H7FO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,10-11H,(H,12,13)

InChI Key

UWZFOLJDVYGDSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)O)O

Origin of Product

United States

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